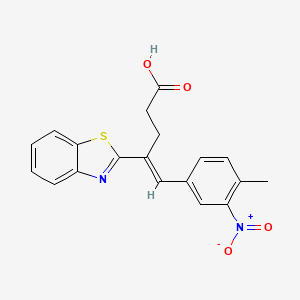

(E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid

Übersicht

Beschreibung

(E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid, also known as BNPT, is a novel compound that has been studied for its potential applications in various scientific research areas. BNPT is a synthetic molecule with a unique structure that is composed of a benzothiazole ring, a nitrophenyl group, and a pentenoic acid group. BNPT has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use in drug delivery and gene therapy. The aim of

Wissenschaftliche Forschungsanwendungen

(E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid has been studied for its potential applications in various scientific research areas. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been investigated for its potential use in drug delivery and gene therapy. This compound has also been studied for its ability to modulate the activity of various enzymes and receptors, such as cyclooxygenase-2, 5-lipoxygenase, and the receptor for advanced glycation end products. Furthermore, this compound has been investigated for its potential to act as a photosensitizer in photodynamic therapy.

Wirkmechanismus

Target of Action

BioA-IN-13 primarily targets the BioA enzyme . The BioA enzyme is a crucial component of the biotin biosynthesis pathway in bacteria . It is particularly significant in Mycobacterium tuberculosis, making it a promising target for anti-tuberculosis therapy .

Mode of Action

BioA-IN-13 acts as an inhibitor of the BioA enzyme . By inhibiting this enzyme, BioA-IN-13 disrupts the normal function of the biotin biosynthesis pathway, which can lead to a decrease in the production of biotin .

Biochemical Pathways

The primary biochemical pathway affected by BioA-IN-13 is the biotin biosynthesis pathway . Biotin, also known as vitamin B7, serves as a coenzyme in carboxylation reactions, which are vital for the natural growth, development, and overall well-being of both humans and animals . By inhibiting the BioA enzyme, BioA-IN-13 can disrupt the production of biotin, affecting various metabolic processes that rely on these reactions .

Result of Action

The inhibition of the BioA enzyme by BioA-IN-13 leads to a disruption in the biotin biosynthesis pathway . This can result in a decrease in the production of biotin, which may affect the growth and development of the bacteria. In the case of pathogenic bacteria like Mycobacterium tuberculosis, this could potentially inhibit their proliferation .

Action Environment

The action of BioA-IN-13 can be influenced by various environmental factors. For instance, the availability of biotin in the environment can affect the efficacy of BioA-IN-13 . In environments with low biotin, bacteria may upregulate the expression of genes involved in biotin synthesis, potentially increasing the impact of BioA-IN-13 . .

Vorteile Und Einschränkungen Für Laborexperimente

(E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid has several advantages for laboratory experiments. It is a synthetic molecule with a unique structure that can be synthesized using a variety of methods. In addition, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, this compound has been investigated for its potential use in drug delivery and gene therapy. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate this mechanism. Additionally, this compound has been found to be toxic at high concentrations, and therefore, careful consideration should be taken when using this compound in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for the use of (E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid in scientific research. One potential direction is to further investigate the mechanism of action of this compound and to elucidate its exact biochemical and physiological effects. Additionally, further research is needed to investigate the potential use of this compound in drug delivery and gene therapy. Furthermore, further studies are needed to assess the toxicity of this compound at different concentrations and to determine the optimal dose for various applications. Finally, this compound could be investigated for its potential use in other areas, such as photodynamic therapy and the treatment of various diseases.

Biochemische Analyse

Biochemical Properties

BioA-IN-13 plays a significant role in biochemical reactions, particularly as an inhibitor of the BioA enzyme . The BioA enzyme is involved in the biotin synthesis pathway, which is essential for the survival and growth of Mycobacterium tuberculosis . BioA-IN-13 interacts with this enzyme, inhibiting its function and thereby affecting the biosynthesis of biotin .

Cellular Effects

BioA-IN-13 has been shown to have significant effects on various types of cells. It is a potent inhibitor of the BioA enzyme in Mycobacterium tuberculosis, leading to a decrease in the production of biotin, which is essential for the bacteria’s survival . Furthermore, it has been suggested that BioA-IN-13 may have a dose-dependent effect on cell injury .

Molecular Mechanism

The molecular mechanism of BioA-IN-13 involves its interaction with the BioA enzyme. It acts as a potent inhibitor of this enzyme, effectively blocking the biosynthesis of biotin in Mycobacterium tuberculosis . This inhibition occurs at the molecular level, with BioA-IN-13 binding to the BioA enzyme and preventing it from catalyzing the reactions necessary for biotin production .

Metabolic Pathways

BioA-IN-13 is involved in the biotin synthesis pathway through its inhibition of the BioA enzyme . This enzyme is crucial for the production of biotin, a vital nutrient for many organisms. By inhibiting the BioA enzyme, BioA-IN-13 disrupts the normal metabolic pathway for biotin production .

Eigenschaften

IUPAC Name |

(E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-12-6-7-13(11-16(12)21(24)25)10-14(8-9-18(22)23)19-20-15-4-2-3-5-17(15)26-19/h2-7,10-11H,8-9H2,1H3,(H,22,23)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFQYEIZGTWFCR-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C(CCC(=O)O)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C(\CCC(=O)O)/C2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

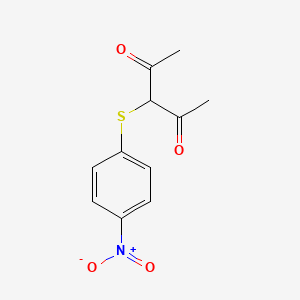

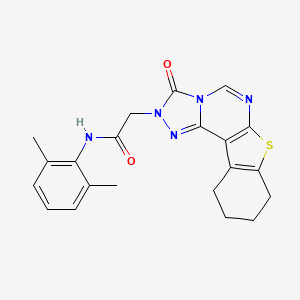

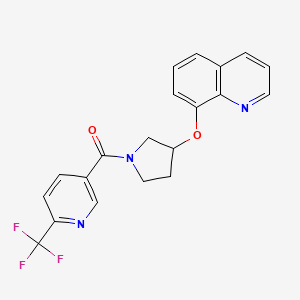

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea](/img/structure/B2910639.png)

![1-ethyl-5-{[isopropyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2910640.png)

![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2910645.png)

![N-(4-nitrobenzo[d]thiazol-5-yl)acetamide](/img/structure/B2910655.png)

![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2910656.png)